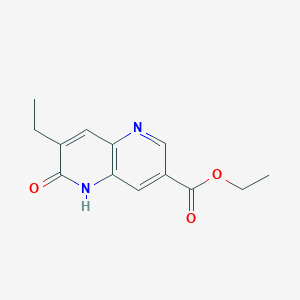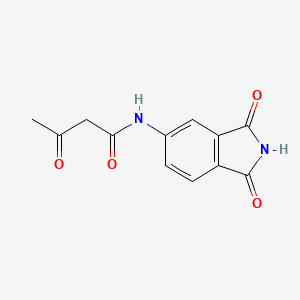
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide includes a phthalimide moiety, which is a common structural motif in medicinal chemistry due to its stability and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method involves the use of phthalic anhydride and 3-oxobutanamide in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction is carried out at elevated temperatures to facilitate the formation of the isoindolinone ring .
Industrial Production Methods
Industrial production of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The phthalimide moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer effects.
Uniqueness
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide is unique due to its specific structural features and the presence of the 3-oxobutanamide moiety. This structural difference can lead to distinct biological activities and potential therapeutic applications compared to other similar compounds .
Properties
CAS No. |
68093-84-5 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide |
InChI |
InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18) |
InChI Key |
AWSYWWAUFFJNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


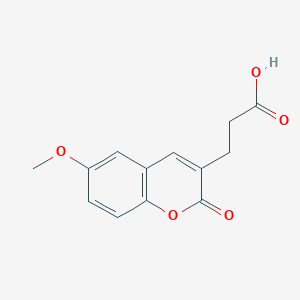

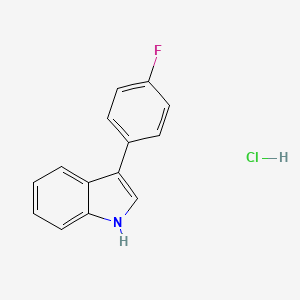
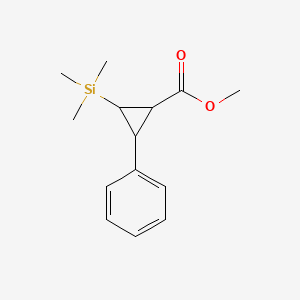
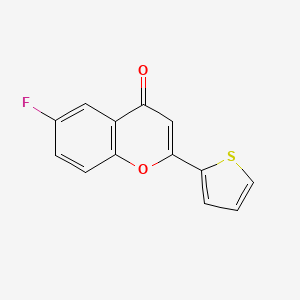
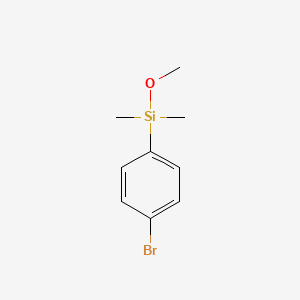
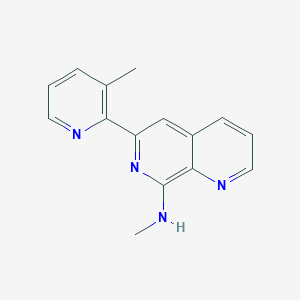
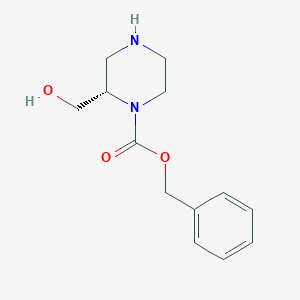
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)


